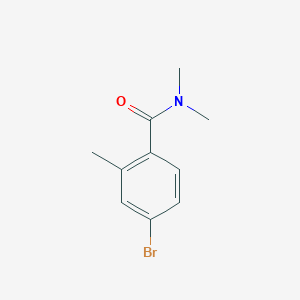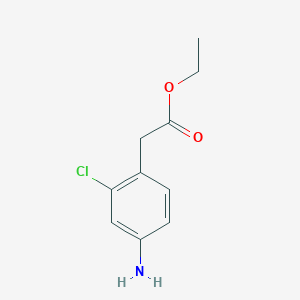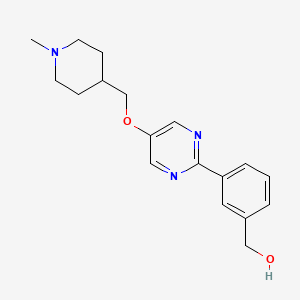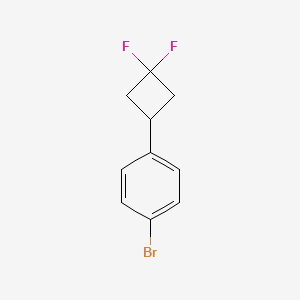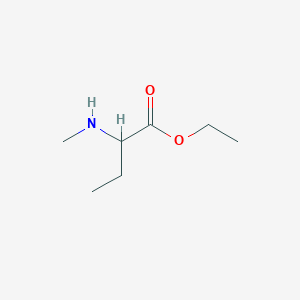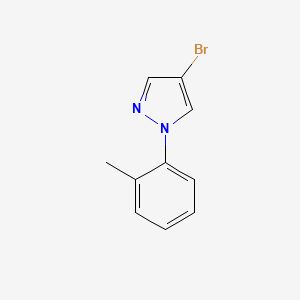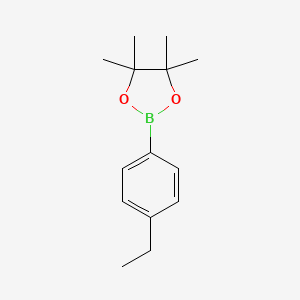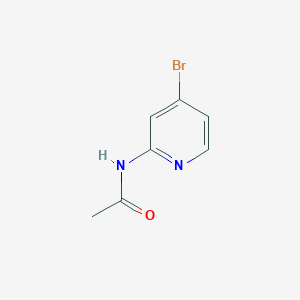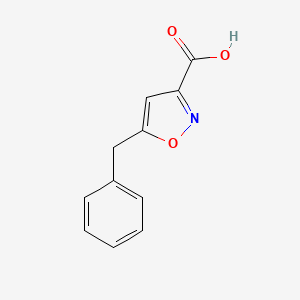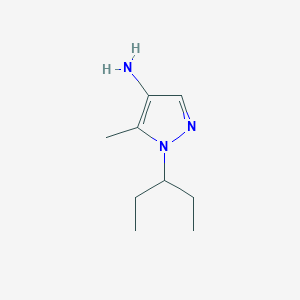
5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine
概要
説明
5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a chemical compound belonging to the class of pyrazolamines It features a pyrazole ring, a five-membered heterocyclic aromatic ring with two nitrogen atoms, substituted with a methyl group at the 5-position and a pentan-3-yl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Substitution at the 1-Position: The pentan-3-yl group is introduced through nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
Introduction of the Methyl Group: The methyl group at the 5-position is introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyrazole ring into pyrazolone derivatives.
Reduction: Reduction reactions can reduce the pyrazole ring to form pyrazolidine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include alkyl halides, acyl chlorides, and amines.
Major Products Formed:
Oxidation: Pyrazolone derivatives
Reduction: Pyrazolidine derivatives
Substitution: Various substituted pyrazoles
科学的研究の応用
5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a ligand in biological assays to study protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Pyrrole: A five-membered heterocyclic aromatic ring with two double bonds.
Pyrazole: A five-membered heterocyclic aromatic ring with two nitrogen atoms.
Pyrazolidine: A saturated analog of pyrazole with a three-membered ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in reactions and interactions that are not possible with other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
5-methyl-1-pentan-3-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-7(3)9(10)6-11-12/h6,8H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBZLFNRJWTFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


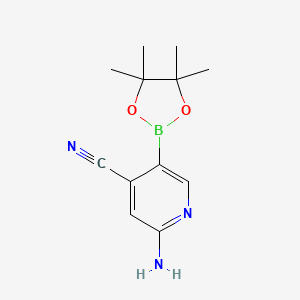
![[2,2'-Binaphthalen]-6-ylboronic acid](/img/structure/B1526723.png)
